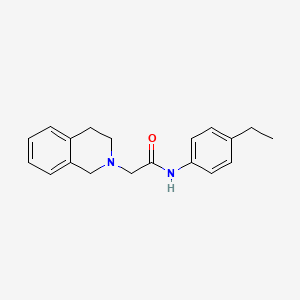![molecular formula C15H14N2O2 B5147250 4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5147250.png)
4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as MATD, is a chemical compound that has gained significant attention in the field of scientific research. This compound has unique properties that make it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. 4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been shown to inhibit the replication of viruses and bacteria.
Biochemical and Physiological Effects:
4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death. The compound has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a safe compound to work with. However, the limitations of 4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione include its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One potential direction is to further investigate the compound's potential as a therapeutic agent for the treatment of cancer, viral and bacterial infections, and neurological diseases. Another direction is to develop new synthesis methods for 4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione that can improve its solubility and purity. Additionally, the compound's potential as a drug delivery system could also be explored.
Conclusion:
In conclusion, 4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a promising compound that has several potential applications in the field of scientific research. Its unique properties make it a potential candidate for the development of new drugs and therapies. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves the reaction of 2-pyridinecarboxylic acid with 1,3-cyclohexanedione in the presence of sodium ethoxide. This reaction results in the formation of 4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione as a yellow solid. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been extensively studied for its potential as a therapeutic agent. It has been shown to have anticancer, antiviral, and antibacterial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
4-(6-methylpyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-8-3-2-4-11(16-8)17-14(18)12-9-5-6-10(7-9)13(12)15(17)19/h2-6,9-10,12-13H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFNWZHPCZBGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methylpyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-mesitylacetamide](/img/structure/B5147193.png)

![(3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5147206.png)
![N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B5147209.png)
![methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate](/img/structure/B5147213.png)

![ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5147231.png)
![1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5147237.png)



![ethyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5147276.png)
![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5147291.png)